Hydroxyomeprazole

Description

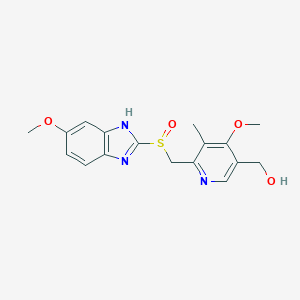

Structure

3D Structure

Propriétés

IUPAC Name |

[4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZHQFXXAAIBKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50919234 | |

| Record name | {4-Methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridin-3-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50919234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92340-57-3 | |

| Record name | Hydroxyomeprazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92340-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxymethylomeprazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092340573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {4-Methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridin-3-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50919234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 92340-57-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Hydroxyomeprazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of hydroxyomeprazole, a principal active metabolite of the proton pump inhibitor omeprazole. This document details the chemical synthesis pathways, experimental protocols, and analytical characterization techniques essential for researchers and professionals in drug development and medicinal chemistry.

Introduction

Hydroxyomeprazole, specifically 5-hydroxyomeprazole, is the primary metabolite of omeprazole formed in the human liver through the action of the cytochrome P450 enzyme CYP2C19.[1] While omeprazole is a racemic mixture, its metabolic pathway to hydroxyomeprazole is of significant interest in pharmacokinetic and pharmacodynamic studies, as the efficiency of this conversion can influence the drug's efficacy and potential for drug-drug interactions.[2] Understanding the synthesis and characterization of this metabolite is crucial for developing reference standards, studying metabolic pathways, and conducting clinical research.

Synthesis of 5-Hydroxyomeprazole

The total synthesis of 5-hydroxyomeprazole is a multi-step process that involves the preparation of a substituted pyridine precursor, followed by coupling with a benzimidazole moiety and a final oxidation step. A detailed synthetic route has been developed, providing a reliable method for obtaining this compound in the laboratory.[3]

Synthesis Pathway

The overall synthetic strategy for 5-hydroxyomeprazole involves the synthesis of the key intermediate, [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol, followed by coupling with 5-methoxy-1H-benzimidazole-2-thiol and subsequent oxidation.

Caption: Synthetic pathway for 5-Hydroxyomeprazole.

Experimental Protocols

The following protocols are adapted from the synthetic route described by Striela et al., 2016.[3]

Protocol 1: Synthesis of [6-(Chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol

This precursor is synthesized in a multi-step process starting from 2,3-dimethyl-4-methoxypyridine N-oxide. The detailed steps involve protection of the hydroxyl group, N-oxidation, Boekelheide rearrangement, hydrolysis, and chlorination. The overall yield for this five-step synthesis is reported to be 55%.[3]

Protocol 2: Synthesis of 5-Methoxy-2-[({4-methoxy-5-(hydroxymethyl)-3-methylpyridin-2-yl}methyl)thio]-1H-benzimidazole

-

Materials:

-

[6-(Chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol

-

5-Methoxy-1H-benzimidazole-2-thiol

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

-

Procedure:

-

Dissolve 5-methoxy-1H-benzimidazole-2-thiol and one equivalent of NaOH in a mixture of methanol and water.[3]

-

Add [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol to the solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Upon completion, the product can be isolated by filtration or extraction.

-

Protocol 3: Synthesis of 5-Hydroxyomeprazole (Oxidation)

-

Materials:

-

5-Methoxy-2-[({4-methoxy-5-(hydroxymethyl)-3-methylpyridin-2-yl}methyl)thio]-1H-benzimidazole

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution

-

-

Procedure:

-

Dissolve the sulfide intermediate in a mixture of DCM and MeOH.[3]

-

Add an aqueous solution of NaHCO₃.

-

Cool the mixture to 2-3 °C.[3]

-

Add a solution of m-CPBA in DCM dropwise, maintaining the temperature below 3 °C.[3]

-

Stir the reaction at 2 °C for 1 hour.[3]

-

Work up the reaction by adding an aqueous NaOH solution and separating the organic phase.

-

The crude product is then purified, for example, by crystallization.

-

Quantitative Data for Synthesis

| Step | Product | Starting Material | Key Reagents | Yield | Reference |

| 1 | [6-(Chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol | 2,3-Dimethyl-4-methoxypyridine N-oxide | PCl₃, NBS, SOCl₂, etc. | 55% (overall) | [3] |

| 2 | 5-Methoxy-2-[({4-methoxy-5-(hydroxymethyl)-3-methylpyridin-2-yl}methyl)thio]-1H-benzimidazole | [6-(Chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol | 5-Methoxy-1H-benzimidazole-2-thiol, NaOH | - | [3] |

| 3 | 5-Hydroxyomeprazole | 5-Methoxy-2-[({4-methoxy-5-(hydroxymethyl)-3-methylpyridin-2-yl}methyl)thio]-1H-benzimidazole | m-CPBA | 45% | [3] |

Characterization of Hydroxyomeprazole

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized hydroxyomeprazole. The following are standard analytical techniques employed for this purpose.

Analytical Characterization Workflow

The general workflow for the characterization of synthesized hydroxyomeprazole involves a series of analytical techniques to confirm its structure and purity.

Caption: General workflow for hydroxyomeprazole characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of hydroxyomeprazole and for its quantitative determination in various matrices.

Protocol 4: HPLC Analysis of Hydroxyomeprazole

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 or C8 column is commonly used (e.g., Zorbax XDB-C8, 50 x 4.6 mm).[4]

-

Mobile Phase: A mixture of acetonitrile and a buffer solution is typical. For example, acetonitrile-water (21:79, v/v) containing 10 mM ammonium hydroxide, with the pH adjusted to 8.5.[4] Another method uses a gradient of acetonitrile in 50 mM phosphate buffer.[5]

-

Detection: UV detection at 302 nm is suitable for omeprazole and its metabolites.[2][5]

| Parameter | Value | Reference |

| Column | Zorbax XDB-C8 (50 x 4.6 mm) | [4] |

| Mobile Phase | Acetonitrile:Water (21:79, v/v) with 10 mM NH₄OH, pH 8.5 | [4] |

| Flow Rate | 1.5 mL/min | [2] |

| Detection Wavelength | 302 nm | [2][5] |

| Retention Time | 12.19 min (for 5-hydroxyomeprazole) | [5] |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of hydroxyomeprazole and to study its fragmentation patterns for structural elucidation.

Protocol 5: LC-MS/MS Analysis of Hydroxyomeprazole

-

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., Sciex API III+).[4]

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.[4][7]

-

Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions are monitored. For 5-hydroxyomeprazole, the transition m/z 362 → 214 is commonly used.[4]

| Parameter | Value | Reference |

| Ionization Mode | Positive Ion | [4] |

| Precursor Ion (m/z) | 362 | [4] |

| Product Ion (m/z) | 214 | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural confirmation of hydroxyomeprazole.

¹H and ¹³C NMR Data

The following are reported NMR data for a precursor to 5-hydroxyomeprazole, which provides insight into the expected chemical shifts.

| Compound | Nucleus | Chemical Shift (δ, ppm) | Reference |

| Methyl 4-chloro-5,6-dimethylpyridine-3-carboxylate | ¹H NMR (CDCl₃) | 2.36 (s, 3H), 2.56 (s, 3H), 3.90 (s, 3H), 8.65 (s, 1H) | [3] |

| ¹³C NMR (CDCl₃) | 16.1, 24.4, 52.8, 124.4, 131.4, 143.4, 148.2, 161.8, 165.4 | [3] | |

| 5-Hydroxyomeprazole precursor | ¹³C NMR (CDCl₃) | 11.6, 35.4, 56.1, 58.7, 61.6, 111.6, 125.8, 125.9, 129.5, 131.2, 147.4, 147.7, 150.4, 156.2, 157.8, 164.2, 165.0 | [8] |

UV-Visible Spectroscopy

UV-Vis spectroscopy can be used for preliminary characterization and for quantitative analysis. Omeprazole exhibits characteristic absorption maxima which are expected to be similar for hydroxyomeprazole.

| Solvent | λmax (nm) | Reference |

| 0.1 N NaOH | 304.80 | [9] |

| Alkaline solution | 276 and 305 | [10] |

Metabolic Pathway of Omeprazole to Hydroxyomeprazole

The biotransformation of omeprazole is primarily carried out by cytochrome P450 enzymes in the liver. Understanding this pathway is critical for pharmacology and drug development.

Caption: Major metabolic pathways of omeprazole.

Conclusion

This guide has provided a detailed overview of the synthesis and characterization of hydroxyomeprazole. The outlined experimental protocols and tabulated data serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. The successful synthesis and rigorous characterization of hydroxyomeprazole are fundamental for its use as a reference standard in metabolic studies and for advancing our understanding of omeprazole's clinical pharmacology.

References

- 1. scispace.com [scispace.com]

- 2. Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. scispace.com [scispace.com]

- 7. Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ijarsct.co.in [ijarsct.co.in]

- 10. researchgate.net [researchgate.net]

The Inactive Metabolite: A Technical Guide to the Mechanism of Action of Hydroxyomeprazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of hydroxyomeprazole, the principal metabolite of the proton pump inhibitor (PPI) omeprazole. While omeprazole is a cornerstone in the treatment of acid-related gastrointestinal disorders, its therapeutic efficacy is intrinsically linked to its metabolic pathway, which is predominantly governed by the polymorphic cytochrome P450 2C19 (CYP2C19) enzyme. This document elucidates the formation of hydroxyomeprazole, its negligible role in the direct inhibition of the gastric H+/K+-ATPase, and the critical implications of this metabolic step on the pharmacokinetics and pharmacodynamics of omeprazole. Detailed experimental protocols for assessing proton pump inhibition and CYP2C19 genotyping are provided, alongside quantitative data and visual representations of the relevant biological pathways and experimental workflows.

Introduction

Omeprazole, a substituted benzimidazole, is a prodrug that, upon activation in the acidic environment of the gastric parietal cells, irreversibly inhibits the H+/K+-ATPase, or proton pump. This action effectively curtails gastric acid secretion.[1][2] The clinical response to omeprazole, however, exhibits significant inter-individual variability. This variability is largely attributed to the genetic polymorphism of the CYP2C19 enzyme, which is primarily responsible for the metabolism of omeprazole into its main metabolite, 5-hydroxyomeprazole.[3][4] Understanding the mechanism of action—or lack thereof—of hydroxyomeprazole is therefore paramount for a comprehensive grasp of omeprazole's pharmacology.

The Central Role of Omeprazole Metabolism

Omeprazole is extensively metabolized in the liver, primarily by two cytochrome P450 isoenzymes: CYP2C19 and CYP3A4.[3][5]

-

Hydroxylation by CYP2C19: The principal metabolic pathway is the hydroxylation of the 5-methyl group of the benzimidazole ring to form 5-hydroxyomeprazole.[2] This reaction is predominantly catalyzed by CYP2C19.

-

Sulfoxidation by CYP3A4: A secondary pathway involves the formation of omeprazole sulfone, a reaction primarily mediated by CYP3A4.[2]

The genetic polymorphism of CYP2C19 leads to distinct phenotypes with varying rates of omeprazole metabolism:

-

Extensive Metabolizers (EMs): Individuals with two functional alleles (1/1) metabolize omeprazole rapidly.

-

Intermediate Metabolizers (IMs): Individuals heterozygous for a loss-of-function allele (e.g., 1/2, 1/3) have a reduced metabolic rate.

-

Poor Metabolizers (PMs): Individuals with two loss-of-function alleles (e.g., 2/2, 2/3, 3/3) exhibit significantly slower metabolism of omeprazole.[4][6]

This genetic variability directly impacts the systemic exposure to omeprazole and, consequently, its acid-suppressing effects.

Signaling Pathway: Omeprazole Metabolism

The metabolic conversion of omeprazole to its primary metabolites is a critical determinant of its bioavailability and therapeutic effect.

Caption: Metabolic conversion of omeprazole to its primary metabolites.

Mechanism of Action: The Inactivity of Hydroxyomeprazole

The therapeutic effect of omeprazole stems from its ability to inhibit the gastric H+/K+-ATPase. Following absorption, omeprazole, a weak base, concentrates in the acidic canaliculi of parietal cells. Here, it undergoes an acid-catalyzed conversion to a reactive tetracyclic sulfenamide.[7] This activated form then covalently binds to cysteine residues on the luminal surface of the proton pump, leading to its irreversible inhibition.[8]

In contrast, hydroxyomeprazole is considered to be pharmacologically inactive , with minimal to no inhibitory effect on the H+/K+-ATPase.[3] While a specific IC50 value for hydroxyomeprazole is not prominently reported in the literature, its formation represents a detoxification and elimination pathway for the parent drug. The addition of a hydroxyl group increases the polarity of the molecule, facilitating its further conjugation and subsequent renal excretion.[9]

Signaling Pathway: Proton Pump Inhibition by Activated Omeprazole

The following diagram illustrates the activation of omeprazole and its subsequent inhibition of the H+/K+-ATPase.

Caption: Activation of omeprazole and inhibition of the gastric proton pump.

Quantitative Data

The pharmacokinetic parameters of omeprazole and hydroxyomeprazole are significantly influenced by the CYP2C19 genotype.

Table 1: Pharmacokinetic Parameters of Omeprazole and 5-Hydroxyomeprazole in Different CYP2C19 Metabolizer Phenotypes Following a Single Oral Dose of Omeprazole

| Parameter | Omeprazole (EMs) | Omeprazole (PMs) | 5-Hydroxyomeprazole (EMs) | 5-Hydroxyomeprazole (PMs) | Reference(s) |

| Cmax (ng/mL) | ~2000 | ~2900 | Significantly Higher in EMs | Significantly Lower in PMs | [10][11] |

| AUC (ng·h/mL) | ~1330 - 6670 | ~4869 - 8740 | Significantly Higher in EMs | Significantly Lower in PMs | [10][11] |

| t1/2 (h) | ~1.05 | ~2.1 | - | - | [11] |

| CL (mL/h/kg) | ~1369 | ~70-90 | - | - | [12] |

Note: Values are approximate and can vary based on the specific study population, dosage, and analytical methods. EMs: Extensive Metabolizers; PMs: Poor Metabolizers.

Table 2: In Vitro Inhibitory Activity of Omeprazole

| Compound | Target | Assay Condition | IC50 | Reference(s) |

| Omeprazole | H+/K+-ATPase | Gastric membrane vesicles (acidic) | ~2.4 µM | [13] |

| Omeprazole | H+/K+-ATPase | Gastric microsomes (pH 6.1) | ~1.1 - 1.7 µM | [14][15] |

| Hydroxyomeprazole | H+/K+-ATPase | - | Minimal to no activity | [3] |

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

This protocol outlines a method for determining the inhibitory activity of a compound on the gastric proton pump using an isolated enzyme preparation.

5.1.1. Isolation of H+/K+-ATPase-Enriched Gastric Vesicles

-

Tissue Preparation: Obtain fresh porcine or rabbit stomachs from a local abattoir and transport them on ice.

-

Mucosal Scraping: Open the stomach along the lesser curvature and rinse the mucosal surface with ice-cold saline to remove any contents. Gently scrape the gastric mucosa from the underlying muscle layer.[16]

-

Homogenization: Homogenize the mucosal scrapings in an ice-cold homogenization buffer (e.g., 250 mM sucrose, 5 mM Tris-HCl, 1 mM EDTA, pH 7.4).[16][17]

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 10,000 x g for 10 minutes) to remove nuclei and cell debris.

-

Collect the supernatant and centrifuge at a higher speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction containing the H+/K+-ATPase.[16]

-

-

Sucrose Gradient Centrifugation (Optional for higher purity): Resuspend the microsomal pellet and layer it onto a discontinuous sucrose gradient. Centrifuge at high speed (e.g., 150,000 x g for 2 hours). The H+/K+-ATPase-enriched vesicles will be located at the interface of the sucrose layers.[17][18]

-

Final Preparation: Collect the vesicle fraction, wash, and resuspend in a suitable buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

5.1.2. ATPase Activity Assay

-

Reaction Mixture: Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.4, 2 mM MgCl2, 10 mM KCl).

-

Incubation: Pre-incubate the H+/K+-ATPase-enriched vesicles with various concentrations of the test compound (e.g., omeprazole as a positive control) for a defined period (e.g., 30 minutes) at 37°C. For acid-activated compounds like omeprazole, pre-incubation at an acidic pH (e.g., 6.1) may be necessary to induce activation.[14][15]

-

Initiation of Reaction: Initiate the enzymatic reaction by adding ATP to a final concentration of, for example, 2 mM.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 20-30 minutes).

-

Termination of Reaction: Stop the reaction by adding an ice-cold solution, such as trichloroacetic acid.[19]

-

Phosphate Determination: Quantify the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP using a colorimetric method, such as the malachite green assay.[16]

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

CYP2C19 Genotyping using Real-Time PCR

This protocol describes a general method for identifying common loss-of-function alleles of the CYP2C19 gene (*2 and *3).

5.2.1. DNA Extraction

-

Sample Collection: Collect whole blood samples in EDTA-containing tubes.

-

Genomic DNA Isolation: Isolate genomic DNA from the whole blood samples using a commercially available DNA extraction kit according to the manufacturer's instructions.

5.2.2. Real-Time PCR for Allelic Discrimination

-

Primer and Probe Design: Utilize allele-specific primers and fluorescently labeled probes (e.g., TaqMan probes with FAM and VIC reporters) designed to specifically detect the wild-type and variant alleles for CYP2C192 (c.681G>A) and CYP2C193 (c.636G>A).[20][21]

-

PCR Reaction Setup: Prepare a PCR reaction mix containing DNA polymerase, dNTPs, PCR buffer, the specific primer and probe set for the allele of interest, and the genomic DNA sample.

-

Thermal Cycling: Perform the real-time PCR using a thermal cycler with the following typical cycling conditions:

-

Data Analysis: Analyze the fluorescence data generated during the PCR. The allelic discrimination software will plot the fluorescence signals for the two probes, allowing for the determination of the genotype (homozygous wild-type, heterozygous, or homozygous variant) for each sample.

Experimental Workflow: In Vitro Drug Metabolism Study

The following diagram outlines a typical workflow for investigating the in vitro metabolism of a drug candidate.

Caption: A generalized workflow for studying drug metabolism in vitro.

Conclusion

Hydroxyomeprazole, the primary metabolite of omeprazole, is pharmacologically inactive with respect to the inhibition of the gastric H+/K+-ATPase. Its formation, primarily catalyzed by the polymorphic enzyme CYP2C19, serves as a crucial elimination pathway for the parent drug. The significant impact of CYP2C19 genetic polymorphisms on the pharmacokinetics of omeprazole, and consequently on the extent and duration of gastric acid suppression, underscores the importance of understanding this metabolic pathway in the context of personalized medicine. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the metabolism and mechanism of action of proton pump inhibitors and other drugs metabolized by polymorphic enzymes.

References

- 1. Clinical pharmacology of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacogenomics of Gastrointestinal Drugs: Focus on Proton Pump Inhibitors | Basicmedical Key [basicmedicalkey.com]

- 3. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Evaluation of CYP2C19 activity using microdosed oral omeprazole in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio-conferences.org [bio-conferences.org]

- 6. Phenocopies of poor metabolizers of omeprazole caused by liver disease and drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of (H+ + K+)-ATPase by omeprazole in isolated gastric vesicles requires proton transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Buy Hydroxyomeprazole (EVT-1201523) | 92340-57-3 [evitachem.com]

- 10. pjps.pk [pjps.pk]

- 11. Variation in pharmacokinetics of omeprazole and its metabolites by gender and CYP2C19 genotype in Pakistani male and female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Isolation of H+,K+-ATPase-enriched Membrane Fraction from Pig Stomachs | Springer Nature Experiments [experiments.springernature.com]

- 19. academic.oup.com [academic.oup.com]

- 20. scispace.com [scispace.com]

- 21. Clinical application and importance of one-step human CYP2C19 genotype detection - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of Hydroxyomeprazole In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of hydroxyomeprazole, the primary active metabolite of the proton pump inhibitor omeprazole. This document details the metabolic pathways, experimental methodologies for its study, and key pharmacokinetic parameters, offering valuable insights for researchers, scientists, and professionals involved in drug development.

Introduction

Omeprazole is a widely prescribed medication for the treatment of acid-related disorders. Its therapeutic efficacy is largely attributed to its active metabolites, with 5-hydroxyomeprazole being the most significant. The formation and subsequent systemic exposure to hydroxyomeprazole are primarily governed by the activity of the cytochrome P450 enzyme system, particularly the polymorphic CYP2C19 isozyme.[1][2] Understanding the in vivo pharmacokinetics of hydroxyomeprazole is therefore critical for optimizing omeprazole therapy, predicting drug-drug interactions, and accounting for inter-individual variability in patient response.

Metabolic Pathway of Omeprazole to Hydroxyomeprazole

Omeprazole undergoes extensive metabolism in the liver, primarily through two main oxidative pathways mediated by cytochrome P450 enzymes. The formation of 5-hydroxyomeprazole is the major metabolic route and is predominantly catalyzed by CYP2C19.[1][3] A secondary pathway, leading to the formation of omeprazole sulfone, is mediated by CYP3A4.[2][3] The stereoselective metabolism of omeprazole's R- and S-enantiomers further adds to the complexity of its pharmacokinetic profile. R-omeprazole is metabolized to 5-hydroxyomeprazole by both CYP2C19 and to a lesser extent, CYP3A4, while S-omeprazole is almost exclusively metabolized by CYP2C19 to 5-hydroxyomeprazole.[3]

Genetic polymorphisms in the CYP2C19 gene significantly impact the metabolism of omeprazole, leading to distinct patient phenotypes: poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs).[4] Individuals with reduced CYP2C19 activity (PMs) exhibit higher plasma concentrations of omeprazole and consequently, altered exposure to hydroxyomeprazole compared to individuals with normal or increased enzyme function.[5][6]

Metabolic pathway of omeprazole to hydroxyomeprazole and omeprazole sulfone.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of hydroxyomeprazole are influenced by the administered dose of omeprazole and the patient's CYP2C19 genotype. The following tables summarize key pharmacokinetic data from in vivo studies in humans.

Table 1: Pharmacokinetic Parameters of 5-Hydroxyomeprazole in Healthy Volunteers after a Single Oral 40 mg Dose of Omeprazole.

| Parameter | Mean ± SD | Reference |

| Cmax (µg/L) | 82.49 ± 62.52 | [7] |

| Tmax (h) | 2.5 ± 1.43 | [7] |

| AUC(0-t) (µg/L*h) | 318.72 ± 125.46 | [7] |

| t1/2z (h) | 2.09 ± 0.93 | [7] |

Table 2: Influence of CYP2C19 Genotype on the Pharmacokinetics of Omeprazole and 5-Hydroxyomeprazole.

| CYP2C19 Phenotype | Omeprazole AUC (ng·h/mL) | 5-Hydroxyomeprazole AUC (ng·h/mL) | Omeprazole/5-Hydroxyomeprazole AUC Ratio | Reference |

| Poor Metabolizer (PM) | Significantly Increased | - | Lower | [4] |

| Extensive Metabolizer (EM) | Lower | - | Higher | [4] |

Note: Specific mean values for AUC in different metabolizer groups vary across studies and are often presented as ratios.

Experimental Protocols for In Vivo Pharmacokinetic Studies

The following sections outline typical methodologies employed in the in vivo pharmacokinetic assessment of hydroxyomeprazole.

Animal Studies (Rat Model)

A common animal model for pharmacokinetic studies of omeprazole involves the use of rats.

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[8][9] Animals are typically housed in controlled environments and fasted overnight before drug administration.[8]

-

Drug Administration: Omeprazole is often administered orally via gavage as a suspension, for example, in 0.5% carboxymethyl cellulose.[8] Intravenous administration is also used for determining absolute bioavailability.[9] A typical oral dose in rats is 40 mg/kg.[8]

-

Blood Sampling: Blood samples are collected at predetermined time points via methods such as tail vein or jugular vein cannulation.[10] A typical sampling schedule might include collections at 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[11] Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Analytical Method: Plasma concentrations of omeprazole and hydroxyomeprazole are determined using a validated high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7][12]

Human Studies

Pharmacokinetic studies in humans are essential for clinical drug development.

-

Study Population: Healthy volunteers are typically recruited. Subjects are often genotyped for CYP2C19 to assess the influence of genetic polymorphisms.

-

Drug Administration: Omeprazole is administered orally, usually as enteric-coated capsules, after an overnight fast.[13]

-

Blood Sampling: Venous blood samples are collected into heparinized tubes at various time points post-administration. A representative schedule could be 0, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 10, 12, 15, and 24 hours.[7] Plasma is then separated and stored.

-

Analytical Method: Similar to animal studies, plasma concentrations are quantified using validated HPLC-UV or LC-MS/MS methods.[14][15]

Detailed Analytical Methodology: HPLC-UV

A common and reliable method for the simultaneous quantification of omeprazole and hydroxyomeprazole in plasma is reversed-phase HPLC with UV detection.

-

Sample Preparation: Plasma samples are typically prepared using liquid-liquid extraction. For instance, plasma can be mixed with a suitable organic solvent like a mixture of dichloromethane and iso-propanol (9:1 v/v) to extract the analytes and an internal standard.[14] The organic layer is then evaporated to dryness and the residue is reconstituted in the mobile phase.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.[14]

-

Mobile Phase: A gradient elution is often employed using a mixture of a buffer (e.g., 50 mM phosphate buffer) and an organic solvent like acetonitrile.[14]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[7]

-

Detection: UV detection is set at a wavelength of 302 nm.[7][14]

-

-

Quantification: The concentration of hydroxyomeprazole is determined by comparing its peak area to that of a known concentration of an internal standard.

Typical experimental workflow for an in vivo pharmacokinetic study.

Conclusion

The in vivo pharmacokinetics of hydroxyomeprazole are complex and significantly influenced by the metabolic activity of CYP2C19. This technical guide has provided a detailed overview of the metabolic pathways, quantitative pharmacokinetic data, and the experimental protocols necessary for the robust in vivo assessment of this critical metabolite. A thorough understanding of these aspects is paramount for the continued development and optimized clinical use of omeprazole and other proton pump inhibitors that share similar metabolic pathways. The provided diagrams and data tables serve as a valuable resource for professionals in the fields of pharmacology, drug metabolism, and clinical research.

References

- 1. ClinPGx [clinpgx.org]

- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 3. ClinPGx [clinpgx.org]

- 4. Effects of CYP2C19 Genetic Polymorphisms on PK/PD Responses of Omeprazole in Korean Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Frontiers | Omeprazole Treatment Failure in Gastroesophageal Reflux Disease and Genetic Variation at the CYP2C Locus [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. First-pass metabolism of omeprazole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination and pharmacokinetic profile of omeprazole in rat blood, brain and bile by microdialysis and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetics of omeprazole in rats with dextran sulfate sodium-induced ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of omeprazole in healthy adults and in children with gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Omeprazole Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omeprazole, a cornerstone in the management of acid-related gastrointestinal disorders, undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP3A4. This process yields several metabolites, principally 5-hydroxyomeprazole, omeprazole sulfone, 5'-O-desmethylomeprazole, and omeprazole sulfide. While it is well-established that the parent drug requires acidic conversion to a reactive sulfenamide to inhibit the gastric H+/K+-ATPase, the independent biological activities of its circulating metabolites are of significant interest for understanding the drug's overall pharmacological profile, including drug-drug interactions and potential off-target effects. This technical guide provides an in-depth review of the known biological activities of omeprazole's primary metabolites, focusing on their interaction with CYP enzymes and their role in the context of Helicobacter pylori infection. Quantitative data are presented for comparative analysis, and detailed experimental methodologies are described.

Omeprazole Metabolism: An Overview

Omeprazole is a racemic mixture metabolized in the liver into several key derivatives. The primary metabolic pathways are:

-

Hydroxylation: Catalyzed mainly by CYP2C19 to form 5-hydroxyomeprazole. The activity of this polymorphic enzyme is a major determinant of inter-individual variability in omeprazole clearance.

-

Sulfoxidation: Mediated by CYP3A4 to produce omeprazole sulfone.

-

Demethylation: Another pathway, leading to the formation of 5'-O-desmethylomeprazole.

These metabolites can undergo further biotransformation. For instance, 5-hydroxyomeprazole can be sulfoxidized by CYP3A4, and omeprazole sulfone can be hydroxylated by CYP2C19, both forming 5-hydroxyomeprazole sulfone. Omeprazole sulfide is another identified metabolite. Unlike the parent drug, the primary plasma metabolites, 5-hydroxyomeprazole and omeprazole sulfone, are considered to have little to no antisecretory activity.[1][2][3]

References

The Pivotal Role of CYP2C19 in Hydroxyomeprazole Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of the cytochrome P450 2C19 (CYP2C19) enzyme in the metabolic formation of hydroxyomeprazole, the primary metabolite of the widely prescribed proton pump inhibitor, omeprazole. Understanding this metabolic pathway is paramount for drug development, clinical pharmacology, and personalized medicine, given the significant inter-individual variability in omeprazole efficacy and pharmacokinetics, largely attributable to CYP2C19 genetic polymorphisms.

Introduction to Omeprazole Metabolism

Omeprazole, a racemic mixture of (R)- and (S)-enantiomers, is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system.[1] The main metabolic pathways are 5-hydroxylation to form 5-hydroxyomeprazole and sulfoxidation to form omeprazole sulfone.[1][2] While CYP3A4 is the principal enzyme responsible for the formation of omeprazole sulfone, CYP2C19 is the major catalyst for the 5-hydroxylation of omeprazole.[2][3] The S-enantiomer, esomeprazole, is also metabolized by CYP2C19, but at a slower rate than the R-enantiomer.[4]

The clinical significance of CYP2C19 in omeprazole metabolism is underscored by the existence of genetic polymorphisms that lead to different enzyme activity levels.[5] Individuals can be classified into several phenotype groups, including poor metabolizers (PMs), intermediate metabolizers (IMs), normal metabolizers (NMs), and ultrarapid metabolizers (UMs), based on their CYP2C19 genotype.[5][6] This genetic variability directly impacts the systemic exposure to omeprazole and, consequently, its therapeutic efficacy and potential for adverse effects.[5]

Quantitative Analysis of CYP2C19-Mediated Hydroxyomeprazole Formation

The enzymatic activity of CYP2C19 in metabolizing omeprazole to hydroxyomeprazole can be quantified by key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). These parameters provide insights into the enzyme's affinity for the substrate and its maximum metabolic capacity.

Table 1: Enzyme Kinetic Parameters for Hydroxyomeprazole Formation

| Enzyme | Substrate | Km (μM) | Vmax (nmol/min/nmol P450) | Intrinsic Clearance (CLint, μl/min/mg protein) | Reference |

| Recombinant Human CYP2C19 | Omeprazole | Substantially lower than CYP3A4, CYP2C8, or CYP2C18 | 13.4 ± 1.4 | - | [3] |

| Recombinant Human CYP3A4 | Omeprazole | - | 5.7 ± 1.1 | - | [3] |

| Human Liver Microsomes | S-Omeprazole | - | - | 14.6 (total metabolites) | [4] |

| Human Liver Microsomes | R-Omeprazole | - | - | 42.5 (total metabolites) | [4] |

Note: Direct comparative values for Km and Vmax across different studies can be challenging due to variations in experimental conditions. The intrinsic clearance (CLint) for the formation of the hydroxy metabolite from S-omeprazole was found to be 10-fold lower than that from R-omeprazole.[4]

The impact of CYP2C19 genetic polymorphisms on omeprazole metabolism is evident in pharmacokinetic studies. The hydroxylation index (HI), calculated as the plasma concentration ratio of omeprazole to 5-hydroxyomeprazole, is a commonly used metric to assess CYP2C19 activity in vivo.[7][8]

Table 2: Influence of CYP2C19 Genotype on Omeprazole Hydroxylation Index (HI)

| Genotype | Mean HI | Population | Reference |

| CYP2C191/1 (NM) | 2.4 | South Indian | [7] |

| CYP2C191/2 (IM) | 5.3 | South Indian | [7] |

| CYP2C192/2, 2/3 (PM) | 22.5 | South Indian | [7] |

| CYP2C1917/17 (UM) | 0.36 (median) | Iranian | [6] |

| CYP2C191/1 | 0.78 (median) | Iranian | [6] |

| CYP2C192/2 | 13.09 (median) | Iranian | [6] |

Note: HI values can vary between populations and studies. A higher HI indicates slower metabolism of omeprazole.

Experimental Protocols

A comprehensive understanding of the role of CYP2C19 in hydroxyomeprazole formation relies on robust experimental methodologies. Below are detailed protocols for key experiments cited in the literature.

This protocol is fundamental for determining enzyme kinetics and identifying the contribution of specific enzymes to drug metabolism.

Objective: To determine the kinetic parameters (Km and Vmax) of omeprazole hydroxylation by CYP2C19.

Materials:

-

Human liver microsomes (HLM) or recombinant human CYP2C19 co-expressed with NADPH-cytochrome P450 reductase.

-

Omeprazole.

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

-

Phosphate buffer (pH 7.4).

-

Acetonitrile (for quenching the reaction).

-

Internal standard for LC-MS/MS analysis.

Procedure:

-

Incubation Mixture Preparation: Prepare incubation mixtures in phosphate buffer (pH 7.4) containing HLM or recombinant CYP2C19 and a range of omeprazole concentrations.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for a short period to allow temperature equilibration.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time, ensuring the reaction proceeds under linear conditions.

-

Termination of Reaction: Stop the reaction by adding a quenching solvent, such as cold acetonitrile.

-

Sample Preparation: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the formation of 5-hydroxyomeprazole using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][9]

-

Data Analysis: Determine the initial velocity of the reaction at each substrate concentration. Fit the data to the Michaelis-Menten equation to calculate Km and Vmax.

This in vivo protocol is used to assess an individual's CYP2C19 metabolic capacity.

Objective: To determine the CYP2C19 phenotype of an individual by calculating the omeprazole hydroxylation index (HI).

Procedure:

-

Subject Recruitment: Recruit healthy volunteers with known CYP2C19 genotypes.

-

Drug Administration: Administer a single oral dose of 20 mg omeprazole to the subjects after an overnight fast.[7]

-

Blood Sampling: Collect venous blood samples at a specific time point post-dose, typically at 3 hours.[6][7]

-

Plasma Separation: Separate plasma from the blood samples by centrifugation.

-

Sample Analysis: Determine the plasma concentrations of omeprazole and 5-hydroxyomeprazole using a validated HPLC or LC-MS/MS method.[7][9]

-

Calculation of Hydroxylation Index (HI): Calculate the HI as the molar ratio of the plasma concentration of omeprazole to that of 5-hydroxyomeprazole.[8]

-

Phenotype Classification: Classify individuals into different phenotype groups based on their HI values.

Signaling Pathways and Experimental Workflows

Visualizing the metabolic pathways and experimental workflows can aid in understanding the complex processes involved in hydroxyomeprazole formation.

Caption: Metabolic pathway of omeprazole enantiomers.

Caption: Workflow for in vitro omeprazole metabolism assay.

Conclusion

CYP2C19 plays a central and clinically significant role in the formation of hydroxyomeprazole. The profound impact of its genetic polymorphisms on omeprazole's pharmacokinetics necessitates a thorough understanding of this metabolic pathway for optimizing drug therapy and for the development of new chemical entities that may be substrates of this enzyme. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this area. Further research, particularly in diverse populations, will continue to refine our understanding and enable more precise, personalized therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Human CYP2C19 is a major omeprazole 5-hydroxylase, as demonstrated with recombinant cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Hydroxylation index of omeprazole in relation to CYP2C19 polymorphism and sex in a healthy Iranian population - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effect of the CYP2C19 genotype on the hydroxylation index of omeprazole in South Indians - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of CYP2C19 activity using microdosed oral omeprazole in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical properties of 5-Hydroxyomeprazole

An In-depth Technical Guide to the Chemical Properties of 5-Hydroxyomeprazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyomeprazole is the primary and pharmacologically inactive human metabolite of omeprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[1][2] The formation of 5-Hydroxyomeprazole is a critical step in the clearance of omeprazole from the body.[1] This process is predominantly catalyzed by the polymorphic cytochrome P450 enzyme, CYP2C19.[3][4] Consequently, the pharmacokinetics of omeprazole and the plasma concentration of 5-Hydroxyomeprazole can vary significantly among individuals depending on their CYP2C19 genotype.[4]

This technical guide provides a comprehensive overview of the core chemical and physical properties of 5-Hydroxyomeprazole. It includes quantitative physicochemical data, detailed experimental protocols for property determination, and diagrams illustrating its metabolic formation and analytical workflows.

Chemical and Physical Properties

5-Hydroxyomeprazole is classified as a sulfinylbenzimidazole.[5] It is structurally similar to its parent compound, omeprazole, with the addition of a hydroxyl group on the pyridine ring, which increases its hydrophilicity.[2] The key identifiers and physicochemical properties are summarized in the tables below.

Molecular Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | [4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methyl-3-pyridinyl]methanol | [6] |

| Synonyms | 5-Hydroxymethylomeprazole, 5-hydroxy OMEP | [3][6] |

| CAS Number | 92340-57-3 | [3] |

| Molecular Formula | C₁₇H₁₉N₃O₄S | [3] |

| Molecular Weight | 361.42 g/mol | [7] |

| InChIKey | CMZHQFXXAAIBKE-UHFFFAOYSA-N | [3] |

| SMILES | CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)CO)OC | [5] |

Physicochemical Data

| Property | Value | Method | Source(s) |

| Physical Form | Solid. Off-white to pale yellow or white to pale brown. | Visual Inspection | - |

| Melting Point | 144-146 °C | Capillary Method | - |

| pKa (Strongest Acidic) | 9.29 | Predicted (ChemAxon) | [5] |

| pKa (Strongest Basic) | 3.93 | Predicted (ChemAxon) | [5] |

| Water Solubility | 0.75 g/L | Predicted (ALOGPS) | [5] |

| LogP | 1.05 - 1.15 | Predicted (ALOGPS, ChemAxon) | [5] |

| UV λmax | 205, 302 nm | UV Spectroscopy | [3] |

| Solubility (Organic) | DMF: 20 mg/mLDMSO: 10 mg/mLEthanol: 2 mg/mL | Experimental | [3] |

Metabolic Pathway

The primary metabolic pathway for omeprazole is hydroxylation at the 5-position of the pyridine ring to form 5-Hydroxyomeprazole. This reaction is almost exclusively mediated by the CYP2C19 enzyme in the liver. A secondary pathway, sulfoxidation, is catalyzed by CYP3A4 to form omeprazole sulfone. The efficiency of the CYP2C19 pathway is a major determinant of omeprazole's therapeutic efficacy and inter-individual variability.[8][9]

Experimental Protocols

The determination of key chemical properties requires standardized experimental procedures. The following sections detail common methodologies used for pharmaceutical compounds like 5-Hydroxyomeprazole.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is determined by monitoring pH changes in a solution during titration with a standardized acid or base.[10][11]

Methodology:

-

Preparation: A 1 mM solution of 5-Hydroxyomeprazole is prepared in purified water, potentially with a co-solvent if solubility is low. The ionic strength is kept constant using a background electrolyte, such as 0.15 M KCl.[10]

-

Calibration: The pH meter and electrode are calibrated using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[10]

-

Titration: The sample solution is placed in a temperature-controlled vessel (25 °C) on a magnetic stirrer. The solution is purged with nitrogen to remove dissolved CO₂.[11]

-

Data Collection: The solution is titrated with standardized 0.1 M HCl or 0.1 M NaOH. The pH is recorded after each incremental addition of titrant, allowing the system to equilibrate at each step.[10]

-

Analysis: The pKa is determined from the titration curve. It corresponds to the pH at the half-equivalence point or is calculated by analyzing the inflection point of the curve. The experiment is performed in triplicate to ensure reproducibility.[10]

Determination of Aqueous Solubility by Shake-Flask Method

This is the gold-standard method for determining thermodynamic equilibrium solubility.[12][13]

Methodology:

-

Preparation: An excess amount of solid 5-Hydroxyomeprazole is added to a vial containing a known volume of a specific aqueous buffer (e.g., pH 1.2, 4.5, 6.8).[12]

-

Equilibration: The vials are sealed and placed in a mechanical shaker or agitator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[14][15]

-

Separation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully removed and filtered (e.g., through a 0.45 µm filter) or centrifuged to separate the undissolved solid.[16]

-

Quantification: The concentration of dissolved 5-Hydroxyomeprazole in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]

-

Reporting: The solubility is reported in units such as mg/mL or µg/mL for each pH condition.

Determination of Melting Point

The melting point provides information on the purity and identity of a crystalline solid.[17]

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry 5-Hydroxyomeprazole is packed into a thin-walled capillary tube to a height of 1-2 mm.[1][18]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a heated metal block or Thiele tube with oil bath) alongside a calibrated thermometer.[17]

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Measurement: The heating rate is then slowed to 1-2 °C per minute.[17] The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[1]

-

Reporting: The melting point is reported as the range T1-T2. A sharp melting range (0.5-1.0 °C) is indicative of high purity.[17]

In Vitro Metabolism Assay (CYP2C19)

This assay evaluates the metabolic conversion of a substrate by a specific enzyme, typically using human liver microsomes (HLMs) which are rich in CYP enzymes.[19]

Methodology:

-

Incubation Mixture: A typical incubation mixture (total volume ~100-200 µL) in a phosphate buffer (pH 7.4) includes:

-

Reaction: The reaction is initiated by adding the substrate or the NADPH system after a brief pre-incubation period at 37 °C.[20]

-

Termination: After a set time (e.g., 30 minutes), the reaction is stopped ("quenched") by adding a cold organic solvent like acetonitrile, which also serves to precipitate proteins.[20]

-

Sample Processing: The quenched mixture is centrifuged to pellet the precipitated proteins.

-

Analysis: The supernatant is analyzed by a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the amount of 5-Hydroxyomeprazole formed.[19]

Spectroscopic Analysis

Spectroscopic data is fundamental for confirming the chemical structure and identity of 5-Hydroxyomeprazole.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) has been used to confirm the elemental composition of 5-Hydroxyomeprazole and to identify its degradation products under acidic conditions.[21][22] This technique provides precise mass-to-charge ratio data essential for structural elucidation.

-

UV Spectroscopy: The molecule exhibits maximum absorbance (λmax) at 205 nm and 302 nm in solution, which is characteristic of its chromophoric structure.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (Proton NMR): This technique would provide detailed information about the number and types of hydrogen atoms in the molecule, including their chemical environment and connectivity. Specific signals would be expected for the aromatic protons on the benzimidazole and pyridine rings, the methoxy groups, the methyl group, and the methylene protons of the hydroxymethyl and sulfinylmethyl groups.

-

¹³C NMR (Carbon-13 NMR): This analysis would identify all unique carbon atoms in the structure, providing complementary information to the ¹H NMR. (Note: While these NMR techniques are standard for structural confirmation, specific experimental peak lists and assignments for 5-Hydroxyomeprazole are not readily available in public databases.)

-

-

Infrared (IR) Spectroscopy: An IR spectrum would reveal the presence of key functional groups. Expected characteristic absorption bands would include O-H stretching (from the alcohol and N-H), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (from the heteroaromatic rings), and a strong S=O stretching band for the sulfoxide group. (Note: Specific experimental IR spectral data for 5-Hydroxyomeprazole is not readily available in public databases.)

References

- 1. byjus.com [byjus.com]

- 2. 5-Hydroxy omeprazole standards | @rtMolecule [artmolecule.fr]

- 3. caymanchem.com [caymanchem.com]

- 4. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: Showing metabocard for 5-Hydroxyomeprazole (HMDB0014010) [hmdb.ca]

- 6. Hydroxyomeprazole | C17H19N3O4S | CID 119560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. schd-shimadzu.com [schd-shimadzu.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. who.int [who.int]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. benchchem.com [benchchem.com]

- 15. enamine.net [enamine.net]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 17. chem.ucalgary.ca [chem.ucalgary.ca]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. mdpi.com [mdpi.com]

- 20. Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]

- 22. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]

The Discovery and Metabolic Journey of Omeprazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole, the first-in-class proton pump inhibitor (PPI), revolutionized the treatment of acid-related gastrointestinal disorders upon its introduction.[1] Its potent and long-lasting inhibition of the gastric H+/K+ ATPase, the final step in acid secretion, offered unprecedented efficacy in managing conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[2] The clinical success of omeprazole is intrinsically linked to its complex metabolism, primarily orchestrated by the polymorphic cytochrome P450 (CYP) enzyme system in the liver. This technical guide provides a comprehensive overview of the discovery and history of omeprazole metabolism, detailing the key metabolic pathways, the enzymes involved, and the experimental methodologies used to elucidate these processes.

Core Concepts in Omeprazole Metabolism

Omeprazole is extensively metabolized in the liver, with less than 0.1% of the parent drug excreted unchanged in the urine.[3] The primary metabolic routes are hydroxylation, sulfoxidation, and demethylation, catalyzed mainly by two key CYP isoforms: CYP2C19 and CYP3A4.[1][4]

The main metabolites of omeprazole include:

-

5-hydroxyomeprazole: Formed through hydroxylation of the benzimidazole ring, primarily by CYP2C19.[5] This is the major metabolic pathway.

-

Omeprazole sulfone: Results from the sulfoxidation of the sulfinyl group, a reaction catalyzed predominantly by CYP3A4.[1]

-

5'-O-desmethylomeprazole: A minor metabolite formed via O-demethylation.[6]

These metabolites are pharmacologically inactive and are further conjugated before excretion.[1][7]

The Pivotal Role of CYP2C19 and Genetic Polymorphism

The metabolism of omeprazole is significantly influenced by genetic polymorphisms in the CYP2C19 gene.[1] Individuals can be classified into different metabolizer phenotypes based on their CYP2C19 genotype:

-

Extensive Metabolizers (EMs): Carry two functional alleles (e.g., CYP2C191/1) and exhibit normal enzyme activity.

-

Intermediate Metabolizers (IMs): Have one functional and one non-functional allele (e.g., CYP2C191/2).

-

Poor Metabolizers (PMs): Possess two non-functional alleles (e.g., CYP2C192/2, CYP2C193/3) and have significantly reduced or absent enzyme activity.[7]

-

Ultrarapid Metabolizers (UMs): Carry alleles associated with increased enzyme activity (e.g., CYP2C1917/17).[7]

This genetic variability leads to substantial inter-individual differences in omeprazole pharmacokinetics and clinical outcomes.[1] Poor metabolizers exhibit higher plasma concentrations and a more pronounced acid-suppressing effect compared to extensive metabolizers.[1]

Stereoselective Metabolism

Omeprazole is a racemic mixture of two enantiomers, (R)-omeprazole and (S)-omeprazole (esomeprazole). Its metabolism is stereoselective, with CYP2C19 preferentially metabolizing the (R)-enantiomer.[8] (S)-omeprazole is cleared more slowly, leading to higher systemic exposure compared to the (R)-enantiomer.[8] This understanding was fundamental to the development of esomeprazole as a single-enantiomer drug with a more predictable pharmacokinetic profile.

Quantitative Data on Omeprazole Metabolism

The following tables summarize key quantitative data related to omeprazole's metabolism, compiled from various pharmacokinetic and in-vitro studies.

Table 1: Pharmacokinetic Parameters of Omeprazole in Humans by CYP2C19 Genotype

| Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) | Reference(s) |

| Cmax (µg/mL) | 2.006 ± 0.98 | Significantly higher than EMs | |

| AUC (µg·hr/mL) | 1330.63 ± 596.0 | 4869 ± 1191 | [9] |

| Clearance (mL/hr/kg) | 1369.0 | 70.8 - 89.5 | [10] |

| Elimination Half-life (hr) | 1.05 | 2.1 |

Table 2: In-Vitro Enzyme Kinetics of Omeprazole Metabolism

| Enzyme | Metabolite | Km (µM) | Vmax (nmol/min/mg protein) | Reference(s) |

| CYP2C19 (Rat Liver Microsomes) | 5-hydroxyomeprazole | 46.8 | 2033 nmol/(min·mg protein) | [3] |

| CYP3A4 (Rat Liver Microsomes) | Omeprazole sulfone | 120.7 | 187.9 nmol/(min·mg protein) | [3] |

| Recombinant Human CYP2C19 | 5-hydroxyomeprazole | Low | High | [5] |

| Recombinant Human CYP3A4 | 5-hydroxyomeprazole | High | Low | [5] |

Table 3: Pharmacokinetic Parameters of Omeprazole in Different Animal Species

| Species | Bioavailability (%) | Elimination Half-life | Protein Binding (%) | Reference(s) |

| Human | 40.3 - 58.2 | ~1 hour | ~95 | [8][11] |

| Dog | High | ~1 hour | 90 | [8][11] |

| Rat | - | 5 - 15 minutes | 87 | [8][11] |

| Mouse | - | 5 - 15 minutes | - | [8][11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for key experiments in the study of omeprazole metabolism.

In-Vitro Metabolism using Human Liver Microsomes

Objective: To determine the kinetics of omeprazole metabolism by human liver microsomal enzymes.

Materials:

-

Human liver microsomes (HLMs)

-

Omeprazole

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

(S)-mephenytoin (CYP2C19 probe substrate)

-

Midazolam (CYP3A4 probe substrate)

-

Acetonitrile (for reaction termination)

-

Internal standard (e.g., 4-Desmethoxy Omeprazole-d3)

Procedure:

-

Incubation Mixture Preparation: Prepare incubation mixtures in potassium phosphate buffer containing HLMs (0.1 mg/mL).

-

Pre-incubation: Pre-incubate the HLM suspension with varying concentrations of omeprazole (e.g., 0.01–1000 µM) for a short period (e.g., 10 minutes) at 37°C.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 20-30 minutes).

-

Reaction Termination: Stop the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant for analysis.

-

Analysis: Quantify the formation of metabolites (5-hydroxyomeprazole and omeprazole sulfone) using a validated LC-MS/MS method.

-

Data Analysis: Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

In-Vivo Metabolism Study in a Rat Model

Objective: To investigate the pharmacokinetics and metabolism of omeprazole in rats.

Animal Model:

-

Male Wistar or Sprague-Dawley rats (100-150 g).[12]

-

Animals are acclimatized for at least one week before the experiment.

Experimental Design:

-

Dosing: Administer omeprazole to rats via different routes (e.g., oral, intravenous, intraperitoneal) at specified doses (e.g., 10-40 mg/kg).[10]

-

Sample Collection: Collect blood samples at various time points post-administration (e.g., 0, 5, 15, 30, 60 minutes, and then hourly).[9] Urine and feces can also be collected in metabolic cages.

-

Sample Processing: Separate plasma from blood by centrifugation. Store all samples at -80°C until analysis.

-

Analysis: Determine the concentrations of omeprazole and its metabolites in plasma and urine using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and elimination half-life using appropriate software.

LC-MS/MS Method for Quantification of Omeprazole and Metabolites

Objective: To develop and validate a sensitive and specific method for the simultaneous quantification of omeprazole, 5-hydroxyomeprazole, and omeprazole sulfone in biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., Purospher Star C18, 5µm, 100x4.6mm).[9]

-

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and an aqueous buffer (e.g., 5mM ammonium bicarbonate).[9]

-

Injection Volume: 5-10 µL.[9]

-

Column Temperature: 40°C.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Omeprazole: 346.1 -> 198.0

-

5-Hydroxyomeprazole: 362.1 -> 214.1

-

Omeprazole Sulfone: 362.1 -> 198.0

-

Internal Standard (e.g., 4-Desmethoxy Omeprazole-d3): 318.4 -> 198.1

-

Sample Preparation (Plasma):

-

Protein Precipitation: Add acetonitrile to the plasma sample containing the internal standard.

-

Vortex and Centrifuge: Vortex the mixture to precipitate proteins and then centrifuge to pellet the precipitate.

-

Supernatant Transfer: Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

Visualizing Metabolic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows discussed.

References

- 1. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. keio.elsevierpure.com [keio.elsevierpure.com]

- 3. benchchem.com [benchchem.com]

- 4. Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 6. Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. First-pass metabolism of omeprazole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of human liver cytochrome P450 isoforms mediating omeprazole metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rjppd.org [rjppd.org]

- 11. Pharmacokinetics of omeprazole in rats with water deprivation for 72 hours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. shimadzu.com [shimadzu.com]

In Vitro Activity of Hydroxyomeprazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies concerning hydroxyomeprazole, the primary metabolite of the proton pump inhibitor omeprazole. The focus is on its formation, metabolic pathways, and enzymatic interactions, offering valuable insights for researchers in drug metabolism and development.

Introduction

Omeprazole, a widely prescribed proton pump inhibitor, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The major metabolite formed is 5-hydroxyomeprazole, a product of aromatic hydroxylation.[1] Understanding the in vitro characteristics of hydroxyomeprazole formation is crucial for comprehending omeprazole's pharmacokinetics, potential drug-drug interactions, and inter-individual variability in patient response. This document summarizes key quantitative data, details common experimental protocols, and provides visual representations of the relevant metabolic pathways.

Metabolic Pathways of Omeprazole to Hydroxyomeprazole

The formation of 5-hydroxyomeprazole is a critical step in the metabolic clearance of omeprazole. This biotransformation is primarily catalyzed by the polymorphic enzyme CYP2C19, with a minor contribution from CYP3A4.[1][2] The metabolism of omeprazole is stereoselective, with the (R)-enantiomer being more readily converted to 5-hydroxyomeprazole by CYP2C19 than the (S)-enantiomer (esomeprazole).[2][3]

The metabolic scheme illustrates the central role of CYP2C19 in the hydroxylation of both R- and S-omeprazole to their respective 5-hydroxy metabolites. CYP3A4 also contributes to the metabolism of R-omeprazole to 5-hydroxyomeprazole.[4]

Caption: Metabolic conversion of omeprazole enantiomers to 5-hydroxyomeprazole.

Quantitative Data: In Vitro Enzyme Inhibition

While hydroxyomeprazole is considered a largely inactive metabolite concerning proton pump inhibition, both omeprazole and its metabolites can interact with CYP enzymes. The following table summarizes the inhibitory constants (Ki) of omeprazole enantiomers on CYP2C19-catalyzed S-mephenytoin 4'-hydroxylation, a marker reaction for CYP2C19 activity.

| Inhibitor | CYP Isoform | Probe Substrate | Inhibition Type | Ki (µM) | Reference |

| S-Omeprazole | CYP2C19 | S-mephenytoin 4'-hydroxylation | Competitive | 3.4 | [5] |

| R-Omeprazole | CYP2C19 | S-mephenytoin 4'-hydroxylation | Competitive | 5.7 | [5] |

These data indicate that both enantiomers of omeprazole are competitive inhibitors of CYP2C19, with the S-enantiomer being a more potent inhibitor.[5] Hydroxyomeprazole itself has been shown to be a reversible inhibitor of CYP2C19 and CYP3A4, although generally less potent than the parent compound.[6]

Experimental Protocols

The in vitro investigation of hydroxyomeprazole formation and its enzymatic interactions typically involves the use of human liver microsomes (HLMs) or recombinant human CYP enzymes.

Determination of Hydroxyomeprazole Formation in Human Liver Microsomes

This protocol outlines a general procedure for quantifying the formation of 5-hydroxyomeprazole from omeprazole in a microsomal incubation system.

Objective: To determine the kinetics of 5-hydroxyomeprazole formation by CYP enzymes in human liver microsomes.

Materials:

-

Human liver microsomes (HLMs)

-

Omeprazole

-

5-Hydroxyomeprazole standard

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for analytical quantification

-

LC-MS/MS system for analysis

Procedure:

-

Incubation Preparation: Prepare incubation mixtures in potassium phosphate buffer (100 mM, pH 7.4) containing HLMs (e.g., 0.1 mg/mL).

-

Inhibitor Pre-incubation (optional): For inhibition studies, pre-incubate the microsomes with the test inhibitor for a defined period at 37°C.

-

Reaction Initiation: Add omeprazole (at various concentrations for kinetic studies) to the incubation mixtures. Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes), ensuring linear reaction velocity.

-

Reaction Termination: Stop the reaction by adding ice-cold acetonitrile. The acetonitrile also serves to precipitate microsomal proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant for analysis.

-

Quantification: Analyze the concentration of 5-hydroxyomeprazole in the supernatant using a validated LC-MS/MS method. An internal standard should be used to ensure accuracy.

Caption: Experimental workflow for in vitro formation of hydroxyomeprazole.

CYP Inhibition Assay

To assess the inhibitory potential of hydroxyomeprazole on specific CYP isoforms, a similar protocol is employed, with the inclusion of a probe substrate for the CYP of interest.

Objective: To determine the IC50 or Ki of hydroxyomeprazole for a specific CYP isoform.

Procedure:

-

Follow steps 1 and 2 of the protocol in section 4.1, using a range of hydroxyomeprazole concentrations as the inhibitor.

-

Reaction Initiation: Add a specific probe substrate for the CYP isoform being studied (e.g., S-mephenytoin for CYP2C19, midazolam for CYP3A4) to the incubation mixture.[6] Initiate the reaction with the NADPH regenerating system.

-

Continue with steps 4 through 7 of the protocol in section 4.1, quantifying the formation of the probe substrate's metabolite.

-

Data Analysis: Determine the percent inhibition of metabolite formation at each hydroxyomeprazole concentration and calculate the IC50 value. Further kinetic analysis can be performed to determine the Ki and the mechanism of inhibition.

Conclusion

The in vitro evaluation of hydroxyomeprazole is centered on its formation via CYP2C19 and CYP3A4 and its subsequent, albeit limited, interaction with these enzymes. The methodologies described provide a robust framework for researchers to investigate the metabolic profile of omeprazole and other related compounds. A thorough understanding of these in vitro activities is essential for predicting in vivo pharmacokinetic behavior and the potential for drug-drug interactions, thereby contributing to safer and more effective drug development.

References

- 1. Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Stereoselective inhibition of cytochrome P450 forms by lansoprazole and omeprazole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Hydroxyomeprazole as a Biomarker for CYP2C19 Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cytochrome P450 enzyme CYP2C19 is a critical component in the metabolism of a significant number of clinically used drugs. Genetic polymorphisms in the CYP2C19 gene can lead to substantial inter-individual variability in enzyme activity, resulting in a spectrum of metabolic phenotypes from poor to ultrarapid metabolizers. This variability has profound implications for drug efficacy and toxicity. Consequently, the accurate assessment, or phenotyping, of CYP2C19 activity is paramount in clinical pharmacology and drug development. Omeprazole, a widely prescribed proton pump inhibitor, is predominantly metabolized by CYP2C19 to its primary metabolite, 5-hydroxyomeprazole.[1][2] This metabolic pathway's high dependence on CYP2C19 makes the formation of hydroxyomeprazole a sensitive and specific measure of the enzyme's in vivo activity. The metabolic ratio of omeprazole to hydroxyomeprazole serves as a reliable biomarker to phenotype individuals, guiding therapeutic decisions and aiding in the development of new chemical entities metabolized by this polymorphic enzyme.[3][4]